
Application Note: Structural Elucidation of
Hydroxy Darunavir using NMR and Mass

Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1429731 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[1][2] Its

metabolism is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4)

enzyme system in the liver.[2][3] One of the primary metabolites is hydroxy darunavir, formed

through aliphatic hydroxylation.[3][4] Accurate structural elucidation of such metabolites is

crucial for understanding the drug's metabolic fate, identifying potential pharmacologically

active or toxic species, and supporting drug safety assessments. This application note provides

a detailed protocol for the structural characterization of hydroxy darunavir using Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Pathway of Darunavir
Darunavir undergoes several metabolic transformations in the body. The formation of hydroxy
darunavir is a key pathway involving the hydroxylation of the isobutyl group.
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Caption: Metabolic conversion of Darunavir to Hydroxy Darunavir.

Experimental Workflow for Structural Elucidation
A systematic workflow is essential for the unambiguous identification and structural

confirmation of metabolites. This involves isolation, followed by analysis using high-resolution

mass spectrometry (HRMS) for molecular formula determination and NMR for detailed

structural mapping.
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Caption: Workflow for metabolite structural elucidation.

Quantitative Data Summary
Mass Spectrometry Data
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High-resolution mass spectrometry provides accurate mass measurements, enabling the

determination of the elemental composition of the parent drug and its metabolite.

Compound Molecular Formula
Calculated m/z
[M+H]⁺

Observed m/z
[M+H]⁺

Darunavir C₂₇H₃₇N₃O₇S 548.2430 548.2416[5]

Hydroxy Darunavir C₂₇H₃₇N₃O₈S 564.2380 564.2365 (Expected)

NMR Spectroscopy Data
¹H and ¹³C NMR chemical shifts are indicative of the chemical environment of each atom. The

hydroxylation of the isobutyl group in darunavir to form hydroxy darunavir is expected to

cause significant changes in the chemical shifts of the protons and carbons near the site of

modification.

¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Darunavir (δ, ppm)[5]
Hydroxy Darunavir
(Expected δ, ppm)

Aromatic Protons 7.10 - 7.80 7.10 - 7.80

CH (on furanose ring) 5.50 5.50

CH-OH 4.90 4.90

CH-N 3.80 3.80

CH₂ (benzyl) 2.70 - 2.90 2.70 - 2.90

CH (isobutyl) 1.80 No longer present

CH₂-N (isobutyl) 2.80 - 3.00 3.10 - 3.30 (deshielded)

C(CH₃)₂-OH (hydroxy-isobutyl) Not applicable 1.20 - 1.40

CH₃ (isobutyl) 0.80 No longer present

¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbon Assignment Darunavir (δ, ppm)[5]
Hydroxy Darunavir
(Expected δ, ppm)

Aromatic Carbons 118.0 - 150.0 118.0 - 150.0

C=O (carbamate) 155.0 155.0

CH (on furanose ring) 108.0 108.0

CH-OH 72.0 72.0

CH-N 58.0 58.0

CH₂ (benzyl) 37.0 37.0

CH (isobutyl) 26.0 No longer present

CH₂-N (isobutyl) 55.0 60.0 - 65.0 (deshielded)

C(CH₃)₂-OH (hydroxy-isobutyl) Not applicable 70.0 - 75.0

CH₃ (isobutyl) 20.0 No longer present

Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A Thermo Q Exactive Orbitrap mass spectrometer with an ESI ion source,

coupled with a Dionex Ultimate 3000 UHPLC system.[5]

Sample Preparation:

Isolated metabolite fractions from preparative HPLC are dried under a stream of nitrogen.

The residue is reconstituted in a 50:50 mixture of acetonitrile and water.

LC-MS/MS Conditions:

Column: C18 reverse-phase column (e.g., 1.5 x 50 mm, 5 µm).[6]

Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

Flow Rate: 0.2 - 0.4 mL/min.[6]

Ionization Mode: Positive Electrospray Ionization (ESI+).

Spray Voltage: 3200 V.[5]

Capillary Temperature: 300 °C.[5]

Data Acquisition: Full scan mode for accurate mass measurement and data-dependent

MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance 400 MHz or higher NMR spectrometer equipped with a 5 mm

probe.[5]

Sample Preparation:

Approximately 1-5 mg of the isolated metabolite is dissolved in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

NMR Experiments:

¹H NMR: Standard proton experiment to determine the chemical shifts, coupling constants,

and integration of all protons.

¹³C NMR: Proton-decoupled carbon experiment to identify the chemical shifts of all carbon

atoms.

2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton

and carbon atoms.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the molecular

structure.

Conclusion
The combined application of high-resolution mass spectrometry and a suite of NMR

experiments provides a powerful and definitive approach for the structural elucidation of drug

metabolites such as hydroxy darunavir. The accurate mass measurement from HRMS

confirms the elemental composition, while the detailed connectivity information from 2D NMR

experiments allows for the unambiguous assignment of the metabolite's structure. These

detailed protocols serve as a valuable resource for researchers in drug metabolism and

pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1429731#nmr-and-mass-spectrometry-for-
hydroxy-darunavir-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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